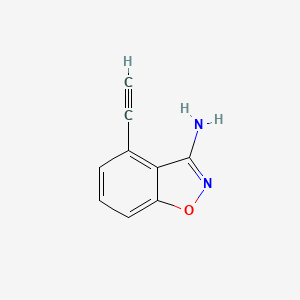![molecular formula C8H14ClP B13449155 9-Chloro-9-phosphabicyclo[3.3.1]nonane CAS No. 106308-30-9](/img/structure/B13449155.png)
9-Chloro-9-phosphabicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-9-phosphabicyclo[331]nonane is a unique organophosphorus compound characterized by its bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-9-phosphabicyclo[3.3.1]nonane typically involves the reaction of 9-phosphabicyclo[3.3.1]nonane with phosphorus trichloride (PCl₃) in a suitable solvent such as toluene. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The process involves the dropwise addition of phosphorus trichloride to a degassed solution of 9-phosphabicyclo[3.3.1]nonane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
9-Chloro-9-phosphabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phosphorus atom can participate in oxidation-reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize the phosphorus atom.
Major Products Formed
Substitution Reactions: Products include phosphine derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation: Oxidized phosphorus compounds, such as phosphine oxides.
科学的研究の応用
9-Chloro-9-phosphabicyclo[3.3.1]nonane has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex organophosphorus compounds.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It is explored for its potential in creating novel materials with unique properties.
作用機序
The mechanism of action of 9-Chloro-9-phosphabicyclo[3.3.1]nonane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom’s lone pair of electrons can interact with metal atoms, facilitating various chemical transformations. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity.
類似化合物との比較
Similar Compounds
9-Icosyl-9-phosphabicyclo[3.3.1]nonane: Similar in structure but with a longer alkyl chain.
9-Borabicyclo[3.3.1]nonane: An organoborane compound used in hydroboration reactions.
Uniqueness
9-Chloro-9-phosphabicyclo[3.3.1]nonane is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and catalysis.
特性
CAS番号 |
106308-30-9 |
|---|---|
分子式 |
C8H14ClP |
分子量 |
176.62 g/mol |
IUPAC名 |
9-chloro-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14ClP/c9-10-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6H2 |
InChIキー |
HOTYCEVOJUTUPG-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCCC(C1)P2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13449084.png)
![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)
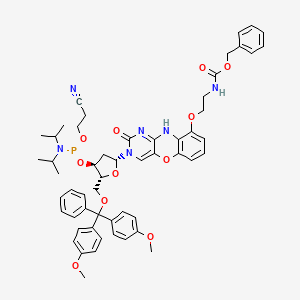
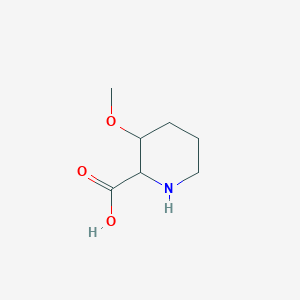

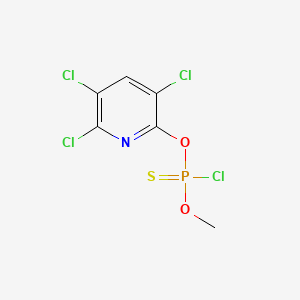
![Iodonium, phenyl[(trimethylsilyl)ethynyl]-](/img/structure/B13449135.png)
![2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide](/img/structure/B13449140.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)
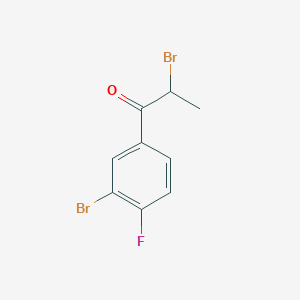
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate](/img/structure/B13449149.png)
